

SR12418: A Novel REV-ERBα Agonist with Therapeutic Potential in Autoimmune Disease

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A comparative analysis of the novel nuclear receptor agonist **SR12418** against existing therapies for Th17-driven autoimmune diseases, supported by experimental data and detailed methodologies.

SR12418, a potent and specific synthetic agonist of the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2), has emerged as a promising therapeutic candidate for autoimmune disorders. By modulating the core circadian clock machinery, **SR12418** exerts significant anti-inflammatory effects, primarily through the suppression of T helper 17 (Th17) cell differentiation and function. This guide provides a detailed comparison of **SR12418** with existing treatments for autoimmune diseases, including other REV-ERB α agonists, corticosteroids, and anti-TNF α biologics, supported by available preclinical data.

Comparative Efficacy and Potency

SR12418 demonstrates superior potency and an improved pharmacokinetic profile compared to the first-generation REV-ERB agonist, SR9009. In preclinical models of autoimmune disease, **SR12418** has shown significant efficacy in reducing disease severity.

Table 1: In Vitro Potency of REV-ERB Agonists



Compound	Target	IC50 (nM)	Reference
SR12418	REV-ERBα	68	[1]
REV-ERBβ	119	[1]	
SR9009	REV-ERBα	~710	_
REV-ERBβ	~710		_

Table 2: Efficacy of SR12418 in Experimental Autoimmune Encephalomyelitis (EAE) Model

Treatment	Dosage	Peak Clinical Score	Disease Incidence	Key Outcomes	Reference
SR12418	50 mg/kg, b.i.d.	Significantly reduced vs. vehicle	~20% (vs. 90% in vehicle)	Delayed onset and reduced severity of disease; Reduced CNS infiltration of Th17 cells.	[2]
Vehicle	-	-	90%	-	[2]
Dexamethaso ne	50 mg/kg (single dose)	Significantly reduced vs. EAE control	Not reported	Attenuated motor signs and delayed peak serum corticosteron e.	[3]

Table 3: Efficacy of **SR12418** in Colitis Model

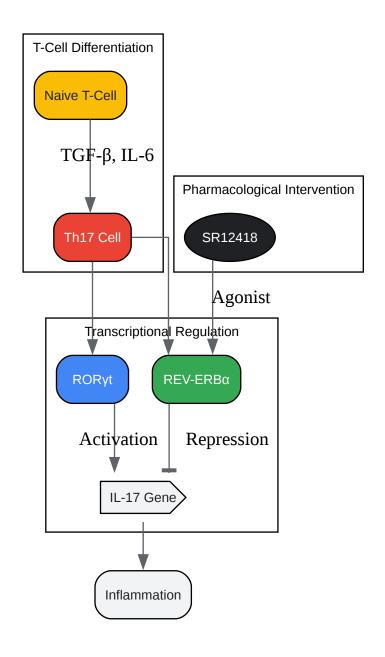


Treatment	Dosage	Key Outcomes	Reference
SR12418	50 mg/kg, b.i.d.	Significantly ameliorated clinical and histopathological severity; Reduced inflammatory mediators.	[1]
Anti-TNFα (Infliximab)	5 mg/kg remission in a subgroup of patients.		[4][5][6]

Mechanism of Action: Targeting the Th17 Pathway

SR12418's therapeutic effect is primarily attributed to its role as a REV-ERBα agonist, which leads to the transcriptional repression of key genes involved in Th17 cell differentiation and function. REV-ERBα competes with the pro-inflammatory transcription factor RORγt, a master regulator of Th17 cell development. By enhancing REV-ERBα activity, **SR12418** effectively dampens the Th17-mediated inflammatory response.





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SR12418 Mechanism of Action

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for REV-ERBα Activity

This assay is designed to measure the binding of SR12418 to REV-ERB α and its ability to recruit a co-repressor peptide.



Materials:

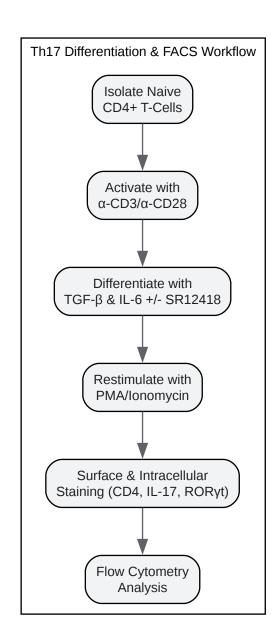
- Recombinant REV-ERBα ligand-binding domain (LBD)
- Fluorescently labeled co-repressor peptide (e.g., from NCoR)
- SR12418
- Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
- 384-well black, low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of SR12418 in the assay buffer.
- In a 384-well plate, add the REV-ERBα LBD and the fluorescently labeled co-repressor peptide to each well.
- Add the serially diluted **SR12418** or vehicle control to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
- The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of SR12418 to determine the IC50 value.[7]







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